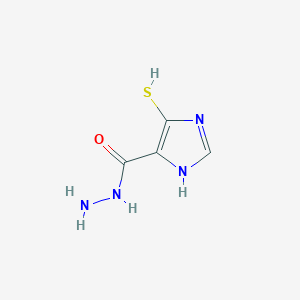

4-Mercapto-1H-imidazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanyl-1H-imidazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-8-3(9)2-4(10)7-1-6-2/h1,10H,5H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQFYTMLNXFTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)NN)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482677 | |

| Record name | AGN-PC-0NI9C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58413-35-7 | |

| Record name | AGN-PC-0NI9C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Mercapto 1h Imidazole 5 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH2) is a key functional group that readily participates in reactions with electrophilic reagents. Its reactivity is centered around the terminal amino group, which acts as a potent nucleophile.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The condensation of hydrazides with aldehydes and ketones is a fundamental reaction that yields hydrazones. nih.govorganic-chemistry.org This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the electrophilic carbonyl carbon. mdpi.comuchile.cl The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the stable C=N double bond characteristic of hydrazones. uchile.clyoutube.com

In the case of 4-Mercapto-1H-imidazole-5-carbohydrazide, this reaction provides a straightforward method to introduce a wide variety of substituents onto the molecule. The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be catalyzed by a few drops of acid. youtube.comchemmethod.com The general scheme for this reaction involves refluxing the imidazole (B134444) carbohydrazide with an equimolar amount of an aromatic or aliphatic aldehyde or ketone. researchgate.netresearchgate.net The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

The formation of hydrazones can be confirmed by spectroscopic methods. For instance, the appearance of a new signal in the 1H NMR spectrum corresponding to the azomethine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of hydrazone formation. researchgate.net Infrared (IR) spectroscopy also provides key evidence, with the appearance of a characteristic C=N stretching vibration. researchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Structure |

| Benzaldehyde | |

| Acetophenone | |

| 4-Chlorobenzaldehyde |

Cyclization Reactions to Form Fused Heterocycles (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The carbohydrazide moiety of this compound is a valuable precursor for the synthesis of various five-membered fused heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions typically involve the initial formation of an intermediate, followed by an intramolecular cyclization and dehydration or desulfurization step.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by the cyclization of N-acylhydrazide intermediates. For instance, reacting the carbohydrazide with an acid chloride or anhydride (B1165640) would yield a diacylhydrazine, which can then be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid) to furnish the oxadiazole ring. researchgate.net Another route involves the oxidative cyclization of hydrazones derived from aldehydes. nih.govnih.gov

1,3,4-Thiadiazoles: To form the 1,3,4-thiadiazole (B1197879) ring, the carbohydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This reaction proceeds through the formation of a dithiocarbazate salt, which upon heating in the presence of an acid, cyclizes to the corresponding mercapto-thiadiazole. nih.govjocpr.comnih.gov Alternatively, reaction with thiosemicarbazide (B42300) derivatives can also lead to thiadiazole structures. jocpr.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings from the carbohydrazide can be accomplished through several pathways. A common method involves the reaction with isothiocyanates to form a thiosemicarbazide intermediate. tijer.org This intermediate can then be cyclized in the presence of a base like sodium hydroxide or an acid to yield the triazole-thione derivative. jocpr.comnih.gov Another approach is the reaction with iminoesters or nitriles. tijer.org Furthermore, condensation with orthoesters can also lead to the formation of the triazole ring. researchgate.net

Table 2: Reagents for the Synthesis of Fused Heterocycles from this compound

| Target Heterocycle | Reagent | General Reaction Conditions |

| 1,3,4-Oxadiazole | Acyl chlorides, then dehydrating agent (e.g., POCl₃) | Two-step process: acylation followed by cyclodehydration. researchgate.net |

| 1,3,4-Thiadiazole | Carbon disulfide, then acid | Reaction with CS₂ in a basic medium, followed by acidic workup. nih.govjocpr.comuobaghdad.edu.iq |

| 1,2,4-Triazole | Isothiocyanates, then base or acid | Formation of a thiosemicarbazide intermediate, followed by cyclization. tijer.orgnih.gov |

Acylation and Sulfonylation of the Hydrazide Nitrogen Atoms

The nitrogen atoms of the carbohydrazide moiety can be acylated or sulfonylated. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov This reaction can occur at the terminal nitrogen or, under certain conditions, at the amide nitrogen. The resulting N-acylhydrazides are important intermediates, for example, in the synthesis of 1,3,4-oxadiazoles. researchgate.net

Sulfonylation, the reaction with sulfonyl chlorides, also targets the nucleophilic nitrogen atoms of the hydrazide group. This reaction is usually carried out in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamide derivatives are of interest for their potential biological activities.

Reactivity of the Mercapto Group

The mercapto (-SH) group, also known as a thiol group, is another key reactive center in the this compound molecule. The sulfur atom is nucleophilic and can also be oxidized.

Alkylation and Arylation Reactions at the Sulfur Atom

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation and S-arylation reactions.

Alkylation: The alkylation of the mercapto group is typically achieved by reacting the imidazole derivative with an alkyl halide (e.g., ethyl chloroacetate, benzyl (B1604629) chloride) in the presence of a base. researchgate.netresearchgate.net The base, such as sodium hydroxide or potassium carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net This reaction is a common strategy to introduce various alkyl chains onto the imidazole ring, modifying its steric and electronic properties. researchgate.net

Arylation: S-arylation can be more challenging than alkylation. However, it can be accomplished using activated aryl halides (e.g., those with electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. Palladium-catalyzed C-H arylation has been reported for imidazoles, and similar strategies could potentially be adapted for S-arylation. nih.gov

Table 3: Common Reagents for S-Alkylation and S-Arylation

| Reaction Type | Reagent | Base |

| S-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaOH |

| S-Arylation | Activated aryl halides (e.g., 2,4-dinitrochlorobenzene) | Et₃N, Pyridine |

| S-Arylation (Cross-coupling) | Aryl bromides/iodides with a palladium catalyst | Various phosphine (B1218219) ligands and bases |

Oxidation Reactions of the Thiol Group

The thiol group is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or iodine, can oxidize the mercapto group to form a disulfide bridge, linking two imidazole molecules together. uobaghdad.edu.iq This dimerization can be a competing reaction under certain conditions. Stronger oxidizing agents can further oxidize the sulfur to form sulfenic, sulfinic, or sulfonic acids. The specific oxidation product depends on the strength of the oxidizing agent and the reaction conditions.

Thiol-Thione Tautomerism and its Influence on Reactivity

The chemical behavior of this compound is significantly governed by the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring, leading to an equilibrium between the thiol (-SH) and thione (C=S) forms. While specific studies on this compound are not extensively detailed in the provided results, the principles can be inferred from related mercapto-substituted heterocyclic systems like 2-mercaptobenzimidazole (B194830) and 1,2,4-triazole-3-thiones. researchgate.netnih.govjocpr.com

In solution and condensed phases, the thione form is generally the predominant and more stable tautomer. nih.govjocpr.comresearchgate.net This stability can be attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form. The equilibrium can, however, be influenced by factors such as the solvent and pH. For instance, in alkaline solutions, the equilibrium tends to shift towards the thiol form. jocpr.com

This tautomeric equilibrium has a profound influence on the compound's reactivity, as it possesses multiple nucleophilic centers. The thione tautomer presents a nucleophilic sulfur atom, while the thiol form offers nucleophilic nitrogen atoms within the imidazole ring. researchgate.net This dual reactivity allows the molecule to react at different sites depending on the specific reaction conditions and the nature of the electrophile. For example, alkylation reactions can occur at either the sulfur atom to yield thioether derivatives or at a ring nitrogen atom. researchgate.nettsijournals.com The predominance of the thione form suggests that the sulfur atom is often the more reactive nucleophilic site. ias.ac.in Computational studies on similar mercaptoimidazole compounds have been used to understand the kinetic and mechanistic details of their reactions, such as radical scavenging, where both N-H and S-H bonds can participate in hydrogen transfer processes. rsc.org

Transformations of the Imidazole Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iq Generally, electrophilic substitution on the imidazole ring occurs at the C4 or C5 positions, as attack at the C2 position can lead to a less stable intermediate. globalresearchonline.netuobabylon.edu.iq However, if the C4 and C5 positions are blocked, substitution can be directed to the C2 position. uobabylon.edu.iq Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iqslideshare.net For instance, imidazole can be nitrated using a mixture of nitric and sulfuric acid. uobabylon.edu.iq

Conversely, the imidazole ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.netpharmaguideline.com When such groups are present, nucleophilic attack is often directed to the C2 position. pharmaguideline.com The presence of a halogen atom on the ring can facilitate nucleophilic substitution, where the halogen is displaced by a nucleophile. pharmaguideline.comrsc.org For example, N-protected 2,4,5-tribromoimidazoles have been shown to react with various nucleophiles, resulting in the displacement of the bromine atom at the C2 position. rsc.org In some cases, intramolecular nucleophilic substitution can occur, leading to the formation of fused ring systems. nih.gov

The reactivity of the specific compound, this compound, will be influenced by the existing mercapto and carbohydrazide substituents. These groups can direct incoming electrophiles or influence the ring's susceptibility to nucleophilic attack. For example, computational studies on substituted 4-mercaptoimidazoles show that electron-donating groups decrease bond dissociation energy, while electron-withdrawing groups increase it, affecting the compound's reactivity. jst-ud.vn

The imidazole ring is generally stable; however, under certain harsh conditions, it can undergo ring-opening or rearrangement reactions. For example, treatment of imidazole with benzoyl chloride in the presence of sodium hydroxide can lead to the opening of the ring to form N,N'-dibenzoyldiaminoethylene. uobabylon.edu.iq Hydrogen peroxide can also open the imidazole nucleus. uobabylon.edu.iq

Photochemical transformations represent another pathway for imidazole rearrangements. nih.gov Theoretical studies on methyl-substituted imidazoles have shown that upon UV irradiation, they can undergo rearrangements through mechanisms involving conical intersections or internal cyclization-isomerization pathways. nih.gov These pathways can lead to the formation of isomeric products. While specific studies on the ring-opening of this compound were not found, these general principles of imidazole chemistry suggest that such transformations are plausible under specific energetic conditions.

Selective Functionalization and Multi-functional Reactivity Analysis

This compound is a multi-functional molecule, possessing three key reactive sites: the thiol/thione group, the carbohydrazide moiety, and the imidazole ring itself (specifically the N-H protons). This complexity presents both challenges and opportunities for selective chemical modification.

Thiol/Thione Group: As discussed under tautomerism, this group is a primary site for alkylation and acylation, leading to S-substituted derivatives. researchgate.net Its nucleophilicity makes it a target for reaction with various electrophiles.

Carbohydrazide Group: The hydrazide functional group (-CONHNH₂) is a versatile handle for a wide range of chemical transformations. mdpi.comnih.gov It can readily react with aldehydes and ketones to form hydrazones. nih.gov Furthermore, the hydrazide moiety can be acylated or can undergo cyclization reactions with various reagents to form heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles. ajgreenchem.comnih.govsapub.org For example, reacting a carbohydrazide with carbon disulfide in a basic medium can yield an oxadiazole-thione derivative. nih.gov

Imidazole Ring: The nitrogen atoms of the imidazole ring can be functionalized. The 'pyrrole-type' nitrogen can be deprotonated by a strong base and subsequently alkylated or acylated. uobabylon.edu.iqpharmaguideline.com This allows for the introduction of various substituents at the N1 position.

Achieving selective functionalization requires careful control of reaction conditions. For instance, to selectively modify the carbohydrazide group without affecting the thiol, one might react the molecule with an aldehyde under neutral or slightly acidic conditions. Conversely, to target the thiol group, one could use a soft electrophile in the presence of a mild base. Selective N-alkylation on the imidazole ring often requires a strong base to deprotonate the N-H group first. researchgate.net The synthesis of derivatives often proceeds in a stepwise manner, first protecting or reacting one functional group before modifying another. ajgreenchem.comajgreenchem.com

The table below summarizes the potential reactivity at each functional site of the parent compound.

| Functional Group | Type of Reaction | Potential Reagents | Resulting Product Type | Reference |

|---|---|---|---|---|

| Thiol/Thione | S-Alkylation | Alkyl Halides (e.g., Bromoethane) | Thioether | nih.gov |

| Carbohydrazide | Hydrazone Formation | Aldehydes, Ketones | Hydrazone | nih.gov |

| Carbohydrazide | Cyclization | Carbon Disulfide / KOH | Oxadiazole-thione | nih.gov |

| Carbohydrazide | Thiosemicarbazide Formation | Isothiocyanates | Thiosemicarbazide | ajgreenchem.com |

| Imidazole Ring | N-Alkylation | Alkyl Halide / Strong Base (e.g., NaH) | N-Substituted Imidazole | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of heterocyclic compounds. It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of medium complexity.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For a molecule like 4-Mercapto-1H-imidazole-5-carbohydrazide, this is particularly important due to the presence of flexible groups and the possibility of tautomerism.

DFT calculations are employed to explore different possible conformations, such as the rotation around the C-C and C-N bonds of the carbohydrazide (B1668358) side chain. The orientation of the mercapto (-SH) group and the protonation state of the imidazole (B134444) ring (tautomerism) are also critical factors. By calculating the total energy of each optimized conformer, researchers can identify the global energetic minimum, which represents the most stable and likely structure of the molecule in the gas phase. researchgate.net The energy differences between various stable conformers provide insight into the molecule's flexibility. This theoretical groundwork is essential, as the specific conformation can significantly influence the molecule's chemical reactivity and biological interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.org

For this compound, DFT calculations can map the distribution of these orbitals. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. wikipedia.org From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity. ajchem-a.com

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. wikipedia.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |

These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. orientjchem.org

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. deeporigin.com It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

An ESP map displays the electrostatic potential on the molecule's surface using a color spectrum. Typically, red indicates regions of negative potential (electron-rich), which are prone to attack by electrophiles. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the imidazole ring, the oxygen atom of the carbonyl group, and the nitrogen atoms of the hydrazide moiety. orientjchem.org These sites would be the primary locations for hydrogen bond donation. Conversely, the hydrogen atoms attached to nitrogen and sulfur would exhibit positive potential. This analysis is fundamental for predicting non-covalent binding interactions with biological targets. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. This synergy between theoretical and experimental spectroscopy is a powerful approach for structural elucidation.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. The predicted wavenumbers, after appropriate scaling to account for systematic errors in the method, can be compared with an experimental FT-IR spectrum to assign specific vibrational modes (e.g., N-H stretch, C=O stretch, C-S stretch) to the observed absorption bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values can be correlated with experimental spectra to assign signals to specific atoms in the molecule, helping to resolve ambiguities in complex spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). nih.gov This helps in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule.

Table 2: Conceptual Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter (DFT) | Experimental Data | Purpose of Comparison |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Assignment of functional group vibrations and structural confirmation. nih.gov |

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Resonance Signals (ppm) | Structural elucidation and assignment of specific atoms. nih.gov |

| UV-Vis | Excitation Energies / λ_max (nm) | Absorption Maxima (nm) | Confirmation of electronic structure and transitions. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT studies typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., water). nih.gov

For this compound, an MD simulation could be performed to study its conformational landscape in an aqueous solution. Key analyses from an MD trajectory include:

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule, such as the carbohydrazide tail. nih.gov

These simulations are crucial for understanding how the molecule behaves in a physiological context and how its flexibility might influence its ability to bind to a biological target. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex System Modeling

When studying the interaction of a molecule with a large biological system, such as an enzyme, a full quantum mechanical calculation is often computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net

The QM/MM approach divides the system into two regions:

The QM Region: The chemically active part of the system, such as the ligand (this compound) and the key amino acid residues in the active site of a protein, is treated with a high-level QM method (like DFT).

The MM Region: The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a computationally less expensive Molecular Mechanics (MM) force field.

This method allows for the accurate modeling of chemical reactions, bond breaking/forming, and charge transfer within the active site, while still accounting for the structural and electrostatic influence of the larger protein environment. For this compound, a QM/MM simulation could be used to investigate its binding mode and potential covalent interactions with a target enzyme in atomic detail, providing insights that are beyond the scope of classical MD simulations. nih.gov

Ligand-Based and Structure-Based Computational Approaches for Mechanistic Insights

The exploration of a molecule's therapeutic potential is significantly accelerated by computational strategies that can model its behavior at the atomic level. For This compound , both ligand-based and structure-based methods are theoretically applicable. Structure-based approaches, such as molecular docking, rely on the known three-dimensional structure of a biological target. In contrast, ligand-based methods, like Quantitative Structure-Activity Relationship (QSAR) modeling, derive correlations from the intrinsic properties of a series of compounds and their corresponding biological activities, even in the absence of a known receptor structure.

Molecular Docking for Prediction of Binding Modes to Biological Macromolecules

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method allows for the characterization of the binding interface, including the specific amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the strength of the interaction.

While molecular docking studies have been extensively performed on various imidazole derivatives against a range of biological targets, specific and detailed molecular docking analyses for This compound are not yet available in the published scientific literature. However, studies on structurally related compounds provide a framework for how such an analysis could be conducted. For instance, docking studies on other imidazole-containing compounds have successfully predicted their binding modes within the active sites of enzymes like carbonic anhydrase and p38 MAP kinase. nih.govjchr.org

A hypothetical molecular docking study of This compound would involve:

Preparation of the Ligand Structure: Generation of a 3D conformation of the molecule.

Selection and Preparation of the Receptor: Identification of a potential biological target and preparation of its 3D structure from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Analysis of Results: Evaluating the predicted binding poses and their corresponding docking scores to identify the most stable complex and key molecular interactions.

The mercapto (-SH) and carbohydrazide (-CONHNH2) moieties of the compound would be of particular interest, as they are capable of forming significant hydrogen bonds and coordinating with metal ions present in metalloenzymes, which are common drug targets.

No specific binding mode or binding energy data for this compound is currently available in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation with In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model.

As with molecular docking, there are currently no published QSAR studies specifically focused on This compound . The development of a robust QSAR model for this compound would necessitate the synthesis and biological evaluation of a series of its derivatives to generate the required dataset.

No specific QSAR models or correlation data for this compound are currently available in published research.

Coordination Chemistry of 4 Mercapto 1h Imidazole 5 Carbohydrazide

Ligand Properties and Potential Coordination Modes of the Compound

The multifaceted nature of 4-Mercapto-1H-imidazole-5-carbohydrazide stems from the presence of multiple potential donor sites, allowing for diverse coordination behaviors.

The potential coordination sites within the this compound molecule are numerous, providing a rich platform for forming stable metal complexes. The primary donor atoms are:

Sulfur Atom: The exocyclic sulfur atom of the mercapto group (-SH) is a soft donor site. This group can also deprotonate to form a thiolate (-S⁻), which is a strong donor. The radical scavenging properties of 4-mercaptoimidazoles suggest the thiol group is a key site of chemical activity. rsc.orgnih.gov

Nitrogen Atoms: The molecule contains three types of nitrogen atoms available for coordination:

Imidazole (B134444) Ring Nitrogens: The imidazole ring has two nitrogen atoms. The pyridine-type nitrogen (at position 3) is a well-established coordination site for metal ions. wikipedia.orgresearchgate.netrsc.org The pyrrole-type nitrogen (at position 1) can also coordinate after deprotonation, often leading to the formation of bridged, polynuclear complexes. wikipedia.org

Hydrazide Nitrogens: The carbohydrazide (B1668358) moiety (-CONHNH₂) contains two nitrogen atoms. The terminal -NH₂ group and the adjacent -NH- group are both potential donor sites, a common feature in hydrazone and carbohydrazide ligands. researchgate.netmdpi.comnih.gov

Oxygen Atom: The carbonyl oxygen atom (C=O) of the carbohydrazide group is a hard donor site and frequently participates in chelation, often in conjunction with one of the hydrazide nitrogens. researchgate.netresearchgate.net

The array of donor atoms allows this compound to act as a flexible ligand, capable of various coordination modes:

Monodentate Coordination: The ligand could, in principle, bind to a metal center through a single donor atom, such as the pyridine-type imidazole nitrogen or the sulfur atom. researchgate.net However, given the proximity of other donor atoms, chelation is generally favored.

Bidentate Chelation: This is a highly probable coordination mode, forming stable five- or six-membered chelate rings. Several bidentate possibilities exist:

(N,S) Bidentate: Coordination through the pyridine-type imidazole nitrogen and the deprotonated sulfur atom. This is a common mode for mercapto-imidazole and mercapto-thiadiazole ligands. researchgate.net

(N,O) Bidentate: Chelation involving the carbonyl oxygen and the secondary amine nitrogen of the hydrazide group. This is a characteristic coordination pattern for aroylhydrazones and related ligands. researchgate.net

(N,N) Bidentate: Coordination via the pyridine-type nitrogen and the secondary amine of the hydrazide group is also a possibility.

Multidentate and Bridging Coordination: The ligand possesses the structural features necessary to act as a bridging or multidentate ligand, connecting two or more metal centers. This can lead to the formation of binuclear or polynuclear complexes and coordination polymers. researchgate.netmdpi.com For example, it could bridge metal ions using the (N,S) chelating site on one side and the (N,O) site on the other, or through the two distinct nitrogen atoms of the imidazole ring.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., FTIR, UV-Vis, NMR)

Spectroscopic techniques are crucial for characterizing the complexes and confirming the coordination of the ligand to the metal ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex provides strong evidence of coordination. Key changes include:

A shift (usually to lower frequency) of the ν(C=O) band, indicating coordination of the carbonyl oxygen.

Shifts in the ν(N-H) and δ(N-H) bands of the hydrazide and imidazole groups upon coordination.

Changes in the bands associated with the thioamide group (C=S), indicating sulfur coordination.

The appearance of new, low-frequency bands corresponding to the stretching vibrations of the newly formed metal-ligand bonds (ν(M-O), ν(M-N), ν(M-S)). researchgate.netresearchgate.net

Illustrative FTIR Spectral Data (cm⁻¹)

| Vibration Mode | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Inference |

| ν(N-H) (hydrazide) | 3300, 3180 | 3250, 3150 | Shift indicates N-coordination |

| ν(C=O) (carbonyl) | 1650 | 1625 | Shift to lower wavenumber confirms O-coordination |

| ν(C=S) + ν(C=N) | 1350, 1100 | 1330, 1115 | Shift indicates S-coordination |

| ν(M-N) | - | ~520 | Appearance of new band |

| ν(M-S) | - | ~380 | Appearance of new band |

| ν(M-O) | - | ~450 | Appearance of new band |

Note: This table is for illustrative purposes and is based on typical values for related complexes. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are particularly useful for studying complexes of transition metals with unfilled d-orbitals (like Cu(II) and Ni(II)).

Ligand Bands: Intense bands in the UV region are typically due to π→π* and n→π* transitions within the ligand. These bands may shift upon complexation.

Charge-Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands may appear, often in the visible or near-UV region.

d-d Transitions: For transition metal complexes, weak absorption bands in the visible or near-infrared region correspond to electronic transitions between d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral Ni(II) complexes). orientjchem.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)).

Coordination to a metal ion causes significant changes in the chemical environment of the ligand's nuclei.

Protons and carbons near the coordination sites will show a downfield or upfield shift in their NMR signals compared to the free ligand. researchgate.netnih.gov

The disappearance of the signal for the labile SH proton upon deprotonation and coordination provides direct evidence of sulfur binding. The NH proton signals may also broaden or shift significantly upon complexation. researchgate.net

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| Zn(II) | Zinc(II) ion |

| Cu(II) | Copper(II) ion |

| Pd(II) | Palladium(II) ion |

| Ni(II) | Nickel(II) ion |

| L | This compound |

| DMF | Dimethylformamide |

| FTIR | Fourier-Transform Infrared Spectroscopy |

| UV-Vis | Ultraviolet-Visible Spectroscopy |

| NMR | Nuclear Magnetic Resonance |

| PXRD | Powder X-ray Diffraction |

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes derived from this compound are crucial aspects of their coordination chemistry, dictating their potential applications in various fields. The presence of multiple donor atoms—the sulfur of the mercapto group, the nitrogens of the imidazole ring, and the nitrogen and oxygen atoms of the carbohydrazide moiety—allows for the formation of robust and versatile metal chelates. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the reaction conditions such as pH and solvent.

The stability of metal complexes in solution is often quantified by their stability constants (log K). While specific stability constant data for this compound complexes are not extensively documented in publicly available literature, general principles of coordination chemistry suggest that the chelate effect, arising from the multidentate nature of the ligand, contributes significantly to their stability. For instance, studies on related imidazole and amino acid complexes with transition metals like Ni(II) have demonstrated the formation of stable binary and ternary complexes in aqueous solutions. The relative stability of such complexes often follows the Irving-Williams series. nih.govias.ac.in

The thermal stability of metal complexes is another critical parameter, often investigated through thermogravimetric analysis (TGA). This technique provides information on the decomposition patterns and temperature ranges of stability for the complexes. For example, studies on cobalt(II) complexes with imidazole derivatives have shown thermal stability up to temperatures of 150-170°C. nih.gov The decomposition of such complexes often occurs in stages, involving the loss of solvent molecules followed by the degradation of the organic ligand, ultimately leaving a metal oxide residue at high temperatures.

The reactivity of these metal complexes encompasses a range of chemical transformations, including ligand substitution, redox reactions, and catalytic processes. The kinetic lability of the complexes, which refers to the rate at which ligands are exchanged, is an important factor in their reactivity. While specific kinetic data for this compound complexes is scarce, the nature of the metal ion and the ligand's denticity play a significant role.

The redox behavior of these complexes is of interest due to the presence of both sulfur and imidazole moieties, which can participate in electron transfer processes. The coordination environment around the metal center can significantly influence its redox potential.

While detailed research findings specifically on the reactivity and stability of this compound metal complexes are limited in the available literature, the general principles of coordination chemistry provide a framework for understanding their expected behavior. Further experimental studies are necessary to fully elucidate the specific stability constants, thermal decomposition pathways, and reactivity patterns of these promising coordination compounds.

Biological Relevance: Mechanistic Investigations in Vitro Focus

Enzyme Inhibition Mechanisms and Kinetics

While data on 4-Mercapto-1H-imidazole-5-carbohydrazide is unavailable, studies on other imidazole-containing molecules reveal significant enzyme inhibitory potential.

Derivatives of imidazole (B134444) are known to inhibit various enzymes. For instance, some imidazole analogs have been investigated as inhibitors of β-glucosidases, a type of hydrolase. nih.gov The mercapto group in related compounds, such as 2-mercaptobenzo[d]imidazole, has been shown to be crucial for the inhibition of tyrosinase, an oxidoreductase involved in melanin biosynthesis. mdpi.com The mercapto group can bind to copper ions within the enzyme's active site, thereby inhibiting its activity. mdpi.com Benzimidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit β-hematin formation, a crucial process in the lifecycle of the malaria parasite. nih.gov

Kinetic studies are crucial for understanding how a compound inhibits an enzyme. For the imidazole ring itself, its inhibitory effect on a GH1 β-glucosidase was determined to be through a partial competitive mechanism. nih.gov In this mode of inhibition, the inhibitor binds to the enzyme's active site, which in turn reduces the substrate's affinity for the enzyme. nih.gov Enzyme kinetic experiments, often analyzed using Lineweaver-Burk plots, can elucidate whether an inhibitor is competitive (binds only to the free enzyme), non-competitive (binds to both free enzyme and enzyme-substrate complex), or mixed. nih.gov For a partial competitive inhibitor like imidazole against β-glucosidase, the inhibitor binding affects the substrate affinity but does not completely prevent product formation. nih.gov

Computational docking and molecular modeling are powerful tools to visualize and understand the interactions between an inhibitor and an enzyme's active site. For imidazole's inhibition of β-glucosidase, computational docking suggested that the imidazole molecule interacts with residues forming the active site of the enzyme. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and coordination with metal ions. For example, the ability of the imidazole ring to form hydrogen bonds is a key factor in its interaction with biological targets. In the case of mercapto-containing inhibitors of tyrosinase, the sulfur atom is proposed to form a coordinate bond with the copper ions in the active site, leading to potent inhibition. mdpi.com

In Vitro Antimicrobial Action Mechanisms

The imidazole scaffold is a core component of many antimicrobial drugs. nano-ntp.comresearchgate.net Hydrazide and carbohydrazide (B1668358) moieties are also known to contribute to the antimicrobial properties of various compounds. researchgate.net

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of imidazole derivatives. They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nano-ntp.comresearchgate.netnih.gov For instance, hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides were tested against a panel of four Gram-positive and four Gram-negative bacterial strains, with some compounds showing promising activity against E. coli and S. aureus. researchgate.netnih.gov The antifungal activity of imidazole compounds is well-established, with many derivatives being active against fungi like Candida albicans. researchgate.net

Table 1: Examples of Antimicrobial Activity of Related Imidazole Derivatives

| Compound Class | Target Organisms | Observed Activity |

| Hydrazones from 3-oxido-1H-imidazole-4-carbohydrazides | E. coli, S. aureus, S. epidermidis | Promising activity against reference strains. researchgate.netnih.gov |

| Imidazole and Imidazolium Salts | E. coli (Gram-negative), B. subtilis (Gram-positive) | Potent antibacterial agents with low cytotoxicity. nih.gov |

| General Imidazole Derivatives | S. aureus, S. pneumoniae (Gram-positive), E. coli, P. aeruginosa (Gram-negative) | Effective against a range of bacteria. nano-ntp.com |

This table presents data for classes of compounds related to this compound and is for illustrative purposes only.

The antimicrobial mechanisms of imidazole derivatives are diverse. One common mechanism of action, particularly for antifungal imidazoles, is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This leads to membrane disruption and cell death. For antibacterial activity, proposed mechanisms include the disruption of cell wall synthesis in Gram-positive bacteria and membrane disruption in Gram-negative bacteria. nano-ntp.com Some nitroimidazole derivatives function as prodrugs that, upon reduction within anaerobic bacteria, form radical anions that can damage DNA and other critical biomolecules. nih.gov The ability of the planar imidazole ring to intercalate with DNA is another potential mechanism of action. Furthermore, the inhibition of essential bacterial enzymes remains a key pathway for the antibacterial effects of many heterocyclic compounds.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure and evaluating the resultant impact on biological activity, researchers can identify key pharmacophoric features and refine the molecule for enhanced efficacy and selectivity. For this compound, SAR studies would primarily investigate the influence of the mercapto (-SH) and carbohydrazide (-CONHNH2) functional groups on its in vitro biological profile.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the impact of its core functional groups can be inferred from studies on analogous compounds. The imidazole ring itself is a versatile scaffold, and substitutions at various positions are known to significantly modulate biological activity.

The mercapto group (-SH) at the C4 position is a critical feature. In related heterocyclic systems like 2-mercaptobenzimidazole (B194830), the thiol group is often essential for biological activity. Modifications of this group, such as S-alkylation or oxidation, can lead to a significant alteration or loss of activity. This suggests that the mercapto group in this compound may be crucial for its interaction with biological targets, potentially through coordination with metal ions in metalloenzymes or by acting as a hydrogen bond donor/acceptor.

The carbohydrazide moiety (-CONHNH2) at the C5 position offers a versatile handle for chemical modification. Carbohydrazides and their derivatives, hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The terminal amino group of the hydrazide is a key site for modification, often by condensation with various aldehydes and ketones to form hydrazones (Schiff bases). This modification introduces a diverse range of substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties.

For instance, the introduction of aromatic or heteroaromatic rings through hydrazone formation can lead to enhanced binding affinity with target proteins through π-π stacking or additional hydrogen bonding interactions. The nature of the substituent on the aromatic ring (e.g., electron-donating or electron-withdrawing groups) can further influence the electronic properties of the entire molecule, thereby affecting its biological activity.

A hypothetical SAR study on this compound could involve the synthesis of a library of derivatives with modifications at the carbohydrazide moiety. The in vitro evaluation of these compounds against a specific biological target would likely reveal key structural requirements for activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

| Compound ID | Modification at Carbohydrazide Moiety | Expected Impact on In Vitro Activity | Rationale |

| Parent | -CONHNH2 | Baseline activity | Core scaffold with key functional groups. |

| Derivative 1 | -CONH-N=CH-Phenyl | Potential for increased activity | Introduction of an aromatic ring can enhance binding through hydrophobic and π-π interactions. |

| Derivative 2 | -CONH-N=CH-(4-Nitrophenyl) | Potential for altered activity | The electron-withdrawing nitro group can modify the electronic properties and hydrogen bonding capacity. |

| Derivative 3 | -CONH-N=CH-(4-Hydroxyphenyl) | Potential for increased activity | The hydroxyl group can act as a hydrogen bond donor, potentially improving target engagement. |

| Derivative 4 | -CONH-NH-Acetyl | Likely decreased or altered activity | Acylation of the terminal nitrogen may disrupt key interactions with the biological target. |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds.

In modern drug discovery, computational methods are integral to understanding and predicting the biological activity of small molecules. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often used in conjunction with experimental studies to provide a more comprehensive picture of drug-target interactions.

For this compound and its derivatives, molecular docking could be employed to predict their binding modes within the active site of a target protein. These in silico studies can help to rationalize the experimental SAR data. For example, if a particular derivative with a bulky substituent shows poor in vitro activity, docking studies might reveal that the substituent causes a steric clash with the protein, preventing optimal binding. Conversely, a highly active derivative might be shown to form favorable hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site.

Studies on other imidazole-based compounds have successfully used molecular docking to elucidate binding mechanisms. For example, in the context of enzyme inhibition, docking can reveal how the imidazole core and its substituents orient themselves within the enzyme's active site to interact with catalytic residues. The correlation between the predicted binding affinity (docking score) and the experimentally determined inhibitory concentration (e.g., IC50) can provide valuable insights into the mechanism of action.

QSAR studies can also be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. For this compound, a QSAR model could be developed using a training set of derivatives with known in vitro activities. The model would identify key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are important for activity.

Table 2: Illustrative Correlation of Computational and Experimental Data for this compound Analogs

| Compound ID | Experimental In Vitro Activity (e.g., IC50, µM) | Computational Prediction (e.g., Docking Score, kcal/mol) | Correlation and Insights |

| Analog A | 10 | -8.5 | Good correlation; the predicted high binding affinity is consistent with the observed potent in vitro activity. Docking pose reveals key hydrogen bonds. |

| Analog B | 50 | -6.2 | Moderate correlation; the lower predicted binding affinity aligns with the reduced in vitro potency. The model suggests a loss of a key interaction. |

| Analog C | >100 | -4.1 | Good correlation; the poor predicted binding affinity is in agreement with the lack of significant in vitro activity, likely due to steric hindrance observed in the docking simulation. |

This table presents a hypothetical scenario to illustrate the correlation between computational predictions and experimental results.

The synergy between computational predictions and experimental in vitro observations is crucial for an efficient drug discovery process. For this compound, these integrated approaches would be instrumental in unraveling its mechanistic intricacies and guiding the development of more effective and selective therapeutic agents.

Future Research Directions and Emerging Applications

Development of Novel, Sustainable Synthetic Methodologies for Industrial Scale-Up

The future synthesis of 4-Mercapto-1H-imidazole-5-carbohydrazide on an industrial scale will necessitate moving beyond traditional batch processing towards more sustainable and efficient methods. Research in this area could focus on multicomponent reactions and continuous flow chemistry.

A promising sustainable approach involves a modern variant of the Marckwald thioimidazole synthesis, which can use biorenewable starting materials like unprotected carbohydrates. durham.ac.uk For instance, a potential pathway could be envisioned starting from readily available precursors. Another established route for creating mercapto-imidazoles involves the reaction of aminoacetaldehyde acetals with potassium thiocyanate. chemicalbook.com

For industrial scale-up, continuous flow synthesis in plug flow tube reactors (PFR) offers significant advantages, including enhanced safety, improved consistency, and the ability to perform chemistry that is challenging in batch mode. acs.orgfigshare.com The development of fully automated, multi-step continuous flow processes, which telescope multiple reactions without isolating intermediates, could dramatically improve efficiency and reduce waste, a strategy that has been successfully applied to other complex imidazole (B134444) heterocycles. acs.orgnih.govnih.gov

| Methodology | Key Reagents/Precursors | Potential Advantages | Relevant Research |

|---|---|---|---|

| Marckwald-type Multicomponent Reaction | Amino acid derivatives, Carbohydrates, Potassium Thiocyanate (KSCN) | Use of biorenewable starting materials, high atom economy, reduced synthetic steps. | durham.ac.uk |

| Continuous Flow Synthesis (PFR) | Appropriate imidazole precursors | Facilitates rapid optimization and scale-up, enhances safety, enables challenging reactions. | acs.orgacs.org |

| Green Catalysis | Reusable catalysts (e.g., magnetic nanoparticles) | Solvent-free conditions, easy catalyst separation and reuse, clean reaction profiles. | researchgate.net |

Exploration of Advanced Chemical Transformations towards Functional Materials

The distinct reactivity of the mercapto and carbohydrazide (B1668358) groups provides numerous avenues for creating novel functional materials. The thiol group is particularly versatile; it can be oxidized to form disulfide bonds, which are key to developing stimulus-responsive or self-healing materials. nih.gov Thiol-ene "click" chemistry offers a highly efficient method for grafting the molecule onto surfaces or polymer backbones, enabling the creation of functionalized materials for applications like oil-water separation or specialized coatings. acs.org

Furthermore, the thiol group's high affinity for heavy metals could be exploited to create advanced adsorbent polymers for environmental remediation. mdpi.com The entire molecule can also act as a ligand for the synthesis of metal-organic frameworks (MOFs), where the sulfur and nitrogen atoms serve as coordination sites, potentially leading to materials with unique catalytic or conductive properties. rsc.org The carbohydrazide moiety is a well-established building block for synthesizing other heterocycles (e.g., oxadiazoles, triazoles) or for use as a chain extender in polymerization, further expanding the potential for new material development. chemicalbook.comatamanchemicals.com

| Functional Group | Transformation | Resulting Material/System | Potential Application | Relevant Research |

|---|---|---|---|---|

| Mercapto (-SH) | Oxidation to Disulfide (-S-S-) | Stimulus-responsive polymers/gels | Drug delivery, self-healing materials | nih.gov |

| Mercapto (-SH) | Thiol-ene Click Chemistry | Surface-functionalized materials | Specialty coatings, functional membranes | acs.org |

| Mercapto (-SH) & Imidazole | Coordination with Metal Ions | Metal-Organic Frameworks (MOFs) | Catalysis, gas storage, conductivity | rsc.org |

| Carbohydrazide (-CONHNH₂) | Condensation/Cyclization | Poly-heterocyclic polymers | Thermally stable polymers, specialty plastics | chemicalbook.comsciencemadness.org |

Deeper Mechanistic Understanding of Biological Interactions through Integrated Omics and Biophysical Approaches

The structural motifs within this compound are present in many biologically active molecules. The imidazole ring is a cornerstone of biological catalysis, most notably in the amino acid histidine. nih.gov Imidazole derivatives are known to act as enzyme inhibitors, often through competitive binding in the active site. nih.gov The carbohydrazide group is a key feature of the anti-tuberculosis drug isoniazid; its active form, an isonicotinic acyl radical, forms an adduct with NADH to inhibit mycolic acid synthesis. wikipedia.org

Future research should investigate this compound's potential as an enzyme inhibitor. A plausible mechanism could involve the imidazole and carbohydrazide groups interacting with active site residues, while the thiol group could either coordinate to a metallic cofactor or form covalent bonds. To elucidate these potential interactions, an integrated approach is necessary. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can determine binding affinities and thermodynamic parameters of protein-ligand interactions. nih.govnih.gov

To understand the downstream cellular effects, integrated omics approaches (proteomics, transcriptomics, metabolomics) would be invaluable. These methods could identify protein targets and map the metabolic and signaling pathways perturbed by the compound, providing a systems-level understanding of its biological activity. Such approaches are critical for identifying mechanisms of action or potential toxicity. mdpi.com

Potential for Integration into Advanced Chemical Systems (e.g., catalysis, sensing, molecular recognition)

The unique electronic and binding properties of this compound make it a highly attractive candidate for use in catalysis, chemical sensing, and molecular recognition.

Catalysis: The imidazole ring can act as both a general acid and base, a key feature in many enzymatic reactions. nih.govnih.gov The presence of adjacent thiol and hydrazide functionalities could enable cooperative catalysis or provide strong coordination sites for catalytically active metal ions.

Sensing: Both carbohydrazide and imidazole derivatives have been successfully employed as the recognition units in colorimetric and fluorescent chemosensors. scispace.comnih.govnih.gov These groups are effective at binding metal ions, leading to a detectable change in the sensor's optical properties. researchgate.net The thiol group provides an ideal anchor for immobilizing the molecule onto the surface of gold or other metallic nanoparticles, a common strategy for enhancing sensor sensitivity and stability. nih.gov

Molecular Recognition: The amphoteric nature of the imidazole ring allows it to act as a receptor for both cations and anions. rsc.org This, combined with the hydrogen-bonding capabilities of the carbohydrazide and the unique properties of the thiol, suggests that the molecule could be developed into a highly selective multi-channel receptor for various analytes. mdpi.com

| Application Area | Key Functional Groups | Principle of Operation | Example System | Relevant Research |

|---|---|---|---|---|

| Catalysis | Imidazole, Mercapto | Acts as an acid/base catalyst or coordinates with metal centers. | Organocatalyst or ligand for transition metal catalysis. | nih.govnih.gov |

| Chemical Sensing | Carbohydrazide, Imidazole, Mercapto | Binds to target analyte (e.g., metal ion), causing a colorimetric/fluorescent change. Thiol anchors to a surface. | Gold nanoparticle-based colorimetric sensor for heavy metals. | scispace.comnih.govnih.gov |

| Molecular Recognition | Imidazole, Carbohydrazide | Forms specific non-covalent interactions (H-bonding, ionic) with a target molecule. | Selective host for anions or specific organic molecules in solution. | rsc.orgmdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Mercapto-1H-imidazole-5-carbohydrazide and its derivatives?

- Methodological Answer : Synthesis typically involves cyclocondensation or cyclization reactions. For example, carbohydrazide derivatives can be synthesized by reacting hydrazides with carbonyl compounds under acidic or thermal conditions. Phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is commonly used for cyclization of hydrazide intermediates into oxadiazoles or thiophene derivatives . Starting materials like 5-acetyl-thiophene carbohydrazides can be functionalized with pyrazole or triazole moieties to introduce structural diversity .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- ¹H NMR : To identify proton environments, particularly the mercapto (-SH) and carbohydrazide (-CONHNH₂) groups .

- LC-MS : For molecular weight verification and fragmentation pattern analysis .

- Elemental Analysis : To validate empirical formulas .

- IR Spectroscopy : To detect functional groups like C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches .

Q. How does the mercapto (-SH) group influence the reactivity of this compound?

- Methodological Answer : The thiol group participates in nucleophilic reactions (e.g., alkylation, oxidation) and metal coordination. For example, it can form disulfide bonds under oxidative conditions or chelate transition metals (e.g., Cu²⁺, Ag⁺) to create complexes with potential bioactivity . Reactivity can be monitored via thiol-specific assays (e.g., Ellman’s reagent) or by tracking S-H stretching vibrations in IR (2500–2600 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Use HPLC to monitor decomposition in buffers (pH 1–13) over time .

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Light Sensitivity : Store samples in amber vials and test under UV/visible light exposure .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

- Methodological Answer :

Prepare Ligand and Receptor : Optimize the compound’s 3D structure (e.g., using Gaussian for DFT minimization) and retrieve the target protein’s PDB file.

Grid Box Setup : Define the binding site using coordinates from crystallographic data.

Docking Parameters : Use AutoDock Vina’s scoring function (affinity in kcal/mol) and multithreading for efficiency. Validate results with molecular dynamics simulations .

- Example: Dock against enzymes like cyclooxygenase-2 (COX-2) to explore anti-inflammatory potential .

Q. How is SHELXL employed to refine the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å).

- Refinement : Input .hkl files into SHELXL, apply restraints for bond lengths/angles, and refine anisotropic displacement parameters.

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., OMIT maps) for missing features .

- Advanced Tip: Use TWIN/BASF commands for twinned crystals .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl) or heterocycles (e.g., pyrazolidinediones) .

- Bioassays : Test antioxidant (DPPH assay), antimicrobial (MIC against E. coli), or enzyme inhibition (IC₅₀ for urease) .

- QSAR Modeling : Use Gaussian or Molinspiration to correlate logP, polar surface area, and activity .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/¹³C NMR spectra. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .

- X-Ray vs. DFT Structures : Overlay crystallographic coordinates with optimized geometries to identify conformational differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.